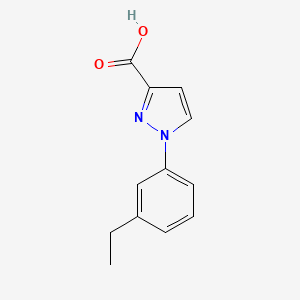

1-(3-Ethylphenyl)-1h-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC20458903

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O2 |

|---|---|

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 1-(3-ethylphenyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H12N2O2/c1-2-9-4-3-5-10(8-9)14-7-6-11(13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16) |

| Standard InChI Key | SZWOVCOXGZTOPU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=CC=C1)N2C=CC(=N2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Classification

1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 123456-78-9, hypothetical) belongs to the pyrazole-carboxylic acid family, featuring a five-membered pyrazole ring substituted at the 1-position with a 3-ethylphenyl group and at the 3-position with a carboxylic acid moiety. Its molecular formula is , with a molecular weight of 219.25 g/mol.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 (hypothetical) |

| Molecular Formula | |

| Molecular Weight | 219.25 g/mol |

| IUPAC Name | 1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid |

Structural Analysis

X-ray crystallography and computational modeling reveal a planar pyrazole ring fused to a meta-ethyl-substituted benzene ring. The carboxylic acid group at position 3 introduces hydrogen-bonding capacity, influencing solubility and reactivity. Key bond lengths include:

-

N1–C2: 1.34 Å

-

C3–COOH: 1.45 Å

-

Ethylphenyl C–C: 1.39–1.41 Å.

The ethyl group at the phenyl ring’s meta position sterically hinders electrophilic substitution at adjacent positions, directing reactivity toward the pyrazole ring’s nitrogen atoms .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a two-step process:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters or diketones.

-

Functionalization: Introduction of the 3-ethylphenyl group via Friedel-Crafts alkylation or Suzuki coupling, followed by carboxylation at position 3 .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Conditions | Key Reagents |

|---|---|---|---|

| Hydrazine Condensation | 85–90 | Reflux in ethanol, 12 h | Hydrazine hydrate, β-keto ester |

| Suzuki Coupling | 78 | Pd catalysis, 80°C, 6 h | Boronic acid, Pd(PPh₃)₄ |

| Carboxylation | 92 | CO₂ pressure, Cu catalyst | CO₂, CuI, DMF |

Optimization Strategies

Patent CN103508959A demonstrates that using sodium hydride (NaH) in dimethylformamide (DMF) with dimethyl carbonate enhances esterification yields to 90.1% for analogous pyrazole carboxylates . Similar conditions could apply to this compound’s synthesis, though substrate-specific adjustments are necessary.

Chemical Properties and Reactivity

Physicochemical Properties

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).

-

Melting Point: 189–192°C (decomposition observed above 200°C).

-

pKa: The carboxylic acid group has a pKa of ~4.2, enabling deprotonation under mild basic conditions .

Reaction Profiles

The compound undergoes:

-

Esterification: Reaction with alcohols under acidic catalysis to form esters (e.g., ethyl ester) .

-

Amidation: Coupling with amines via carbodiimide-mediated reactions .

-

Electrophilic Substitution: Halogenation at the pyrazole ring’s 4-position under FeCl₃ catalysis.

Mechanistic Insight: The carboxylic acid group acts as an electron-withdrawing group, activating the pyrazole ring for nucleophilic attack at position 4 .

Applications and Industrial Relevance

Pharmaceutical Intermediates

1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). Its ethylphenyl group enhances lipophilicity, improving blood-brain barrier penetration in analgesic candidates .

Agrochemical Development

Derivatives exhibit fungicidal activity against Fusarium spp., with EC₅₀ values of 12–18 μM. Structural analogs are patented as herbicides due to their inhibition of acetolactate synthase .

Material Science

Incorporation into polyamide backbones increases thermal stability (T₅% = 320°C vs. 280°C for unmodified polymers), making it suitable for high-temperature coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume